AGN 193109 is a synthetic retinoid analog classified as a pan-retinoic acid receptor (RAR) antagonist. [ [], [] ] It exhibits high affinity for all three RAR subtypes (RARα, RARβ, and RARγ) with Kd values in the low nanomolar range. [ [], [] ] AGN 193109 is specifically designed to interact with RARs and does not bind to retinoid X receptors (RXRs). [ [], [] ] The compound serves as a valuable tool in scientific research for investigating the biological roles of retinoids and their receptors, particularly in the context of embryonic development, cell differentiation, and disease models.
Notably, AGN 193109 has been characterized as an inverse agonist in certain experimental contexts. [ [], [], [] ] This implies that it can actively repress basal transcriptional activity of RARs, in addition to blocking the effects of RAR agonists.
The synthesis of AGN 193109 involves several key steps that typically utilize organic chemistry techniques. While specific proprietary methods may vary among manufacturers, the general approach includes:
The molecular structure of AGN 193109 can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. Key features include:
AGN 193109 participates in various chemical reactions primarily related to its function as a retinoic acid receptor antagonist:
The mechanism by which AGN 193109 exerts its effects involves:
Research indicates that AGN 193109 effectively reduces the expression of genes activated by retinoic acid in various cell types, including human ectocervical epithelial cells .
AGN 193109 exhibits several notable physical and chemical properties:
AGN 193109 has several scientific applications due to its unique properties:
AGN 193109 (4-[(5,6-dihydro-5,5-dimethyl-8-(4-methylphenyl)-2-naphthalenyl)ethynyl]benzoic acid) is a synthetic retinoid featuring a rigid ortho-dialkyl-substituted dihydronaphthalene core linked to a benzoic acid moiety via an ethynyl bridge. This architecture confers high-affinity pan-RAR antagonism by exploiting conserved and subtype-specific features of the RAR ligand-binding domain (LBD) [5] [10]. Unlike natural retinoids (e.g., all-trans retinoic acid, ATRA), AGN 193109's hydrophobic naphthalene system forms extensive van der Waals contacts with residues in the RAR LBD hydrophobic pocket, while its carboxylic acid group engages in a critical ionic bridge with Arg278 (RARα), Arg269 (RARβ), and Arg274 (RARγ) [3] [10]. The ortho-dimethyl substitution on the dihydronaphthalene ring sterically hinders helix H12 repositioning, preventing the agonist-induced "mouse trap" closure essential for coactivator recruitment [10].
Table 1: Binding Affinity of AGN 193109 for RAR Subtypes
RAR Subtype | Kd (nM) | Structural Determinants of Binding |
---|---|---|
RARα | 2.0 | Ionic bridge: Arg278; Hydrophobic: Leu271, Val395 |
RARβ | 2.0 | Ionic bridge: Arg269; Hydrophobic: Ala225, Val399 |
RARγ | 3.0 | Ionic bridge: Arg274; Hydrophobic: Leu287, Met272 |
AGN 193109 exhibits high-affinity competitive binding to all RAR subtypes, with dissociation constants (Kd) in the low nanomolar range (Table 1). Its benzoic acid group is indispensable for receptor occupancy, as esterification (e.g., ethyl ester) abolishes binding by disrupting the ionic interaction with the conserved arginine residue [2] [10]. Kinetic studies using radiolabeled agonists ([3H]ATRA) demonstrate that AGN 193109 displaces RAR agonists with IC50 values of 10–50 nM, consistent with its Kd [5].
AGN 193109 functions as an inverse agonist by stabilizing RAR-RXR heterodimers in a transcriptionally repressive conformation. This involves two synergistic mechanisms:
Corepressor Recruitment: AGN 193109 enhances RAR’s affinity for nuclear receptor corepressors (NCoR/SMRT) by 8–10 fold. In chromatin immunoprecipitation (ChIP) assays, AGN 193109 treatment increases SMRT occupancy at RAREs by >70% within 30 minutes. The antagonist-bound RAR LBD positions helix H12 away from the coactivator-docking site, exposing a hydrophobic groove for SMRT binding [2] [4] [7].
Coactivator Displacement: AGN 193109 prevents agonist-induced displacement of corepressors. In reporter assays (e.g., UAS-Gal4-RARγ), AGN 193109 (1 µM) suppresses basal RAR activity by 80%, indicating disruption of constitutive coactivator interactions [2] [9]. This dual mechanism silences RAR-driven genes like RARβ and CYP26A1, contrasting with neutral antagonists that only block agonist binding.
Functional Consequences: In murine tumor models (Line 1 cells), AGN 193109 (10 µM) reverses ATRA-induced repression of pro-metastatic MMP9 and induction of anti-metastatic TIMP1 by blocking RAR/NF-κB crosstalk [4] [7]. It also inhibits retinoic acid response elements (RAREs) in viral enhancers (e.g., MCMV), confirming genome-wide transcriptional repression [9].
Table 2: Transcriptional Effects of AGN 193109 vs. ATRA
Target Gene/Pathway | AGN 193109 Effect | ATRA Effect | Mechanism |
---|---|---|---|
RARβ | ↓ Basal expression by 60% | ↑ Expression by 10-fold | Corepressor recruitment vs. Coactivator recruitment |
MMP9 (Pro-metastatic) | Blocks ATRA-induced repression | ↓ Expression by 75% | Prevents RAR-mediated trans-repression of NF-κB |
TIMP1 (Anti-metastatic) | Blocks ATRA-induced activation | ↑ Expression by 5-fold | Disrupts RARE trans-activation |
MCMV Enhancer | ↓ Activity by 90% | ↑ Activity by 8-fold | Antagonism of RXR-RAR heterodimers at DR2 RAREs |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7